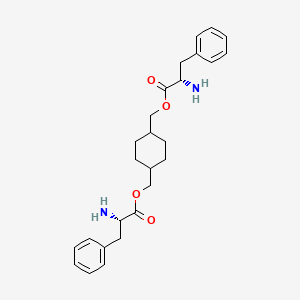

L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester (9CI)

Description

L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester (9CI) is a specialized ester derivative featuring a 1,4-cyclohexane backbone linked via methylene groups to two L-phenylalanine moieties.

Properties

Molecular Formula |

C26H34N2O4 |

|---|---|

Molecular Weight |

438.6 g/mol |

IUPAC Name |

[4-[[(2S)-2-amino-3-phenylpropanoyl]oxymethyl]cyclohexyl]methyl (2S)-2-amino-3-phenylpropanoate |

InChI |

InChI=1S/C26H34N2O4/c27-23(15-19-7-3-1-4-8-19)25(29)31-17-21-11-13-22(14-12-21)18-32-26(30)24(28)16-20-9-5-2-6-10-20/h1-10,21-24H,11-18,27-28H2/t21?,22?,23-,24-/m0/s1 |

InChI Key |

ABYPHTHVGDXHDS-MXXWWZHRSA-N |

Isomeric SMILES |

C1CC(CCC1COC(=O)[C@H](CC2=CC=CC=C2)N)COC(=O)[C@H](CC3=CC=CC=C3)N |

Canonical SMILES |

C1CC(CCC1COC(=O)C(CC2=CC=CC=C2)N)COC(=O)C(CC3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester typically involves the esterification of L-phenylalanine with 1,4-cyclohexanediylbis(methylene) alcohol. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to achieve high yields .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester can undergo various chemical reactions including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the ester.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and antioxidant properties.

Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives

Mechanism of Action

The mechanism of action of L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Key Properties of 1,4-Cyclohexanediylbis(methylene) Esters

*Estimated molecular formula based on two phenylalanine units (C₉H₁₁NO₂ each), with esterification replacing hydroxyl groups.

Structural and Functional Differences

- Backbone Flexibility : The cyclohexane ring provides rigidity, but substituents modulate flexibility. For example, the diacrylate (CAS 67905-41-3) enables polymer crosslinking due to terminal double bonds, whereas the phenylalanine derivative introduces steric hindrance and chirality.

- Polarity and Solubility: The phenylalanine ester’s aromatic and amine groups enhance polarity compared to non-polar analogs like bis(2-ethylhexanoate) (CAS 53148-32-6), which has long alkyl chains for lipophilicity.

- Thermal and Chemical Stability : Branched esters (e.g., diisobutyrate, CAS 85409-70-7) resist hydrolysis better than linear esters. The phenylalanine ester’s stability would depend on the lability of the amide/ester bonds.

Application-Specific Comparisons

- Pharmaceuticals : The phenylalanine ester’s chirality and biocompatibility make it suitable for prodrugs or targeted delivery, contrasting with the diacrylate’s industrial use.

- Polymers : While diacrylates (CAS 67905-41-3) form rigid networks, phenylalanine esters might enable stimuli-responsive degradation or enantioselective interactions.

- Stabilizers : The piperidinecarboxylate derivative (CAS N/A) acts as a light stabilizer, whereas the dithiocarbamate (CAS 89964-93-2) could serve as an antioxidant in rubbers.

Biological Activity

L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester (9CI), is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₂₆H₃₄N₂O₄

- Molecular Weight : 438.56 g/mol

- CAS Number : 205654-87-1

The biological activity of L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways such as:

- Signal Transduction : Influencing cellular communication and response.

- Gene Expression : Affecting the transcription of genes involved in metabolic processes.

- Metabolic Regulation : Modulating metabolic pathways that can lead to therapeutic effects.

Cytotoxicity

Research has indicated that derivatives of L-phenylalanine exhibit significant cytotoxic activity against various tumor cell lines. For instance, metabolites derived from L-phenylalanine methyl ester have shown enhanced cytotoxic effects compared to their parent compounds in vitro studies involving suspended and solid tumor cells .

Anti-inflammatory Effects

L-Phenylalanine and its derivatives have been investigated for their anti-inflammatory properties. Studies demonstrate that these compounds can reduce inflammation in animal models, showcasing their potential as therapeutic agents in conditions characterized by excessive inflammation .

Hypolipidemic Activity

In vivo studies have evaluated the hypolipidemic effects of L-phenylalanine derivatives. While some metabolites showed moderate activity, the parent compound demonstrated more consistent hypolipidemic effects across various dosages in experimental models .

Case Studies

- Cytotoxicity Against Tumor Cells

- Inflammation Reduction in Animal Models

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.